Cas no 2877681-17-7 (4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine)
![4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine structure](https://ja.kuujia.com/scimg/cas/2877681-17-7x500.png)
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine
- F6790-3651
- AKOS040874577
- 2877681-17-7
- 4-(4-Furo[3,2-c]pyridin-4-yl-1-piperazinyl)-N,N-dimethyl-2-pyrimidinamine
-
- インチ: 1S/C17H20N6O/c1-21(2)17-19-7-4-15(20-17)22-8-10-23(11-9-22)16-13-5-12-24-14(13)3-6-18-16/h3-7,12H,8-11H2,1-2H3
- InChIKey: HEMCZINZBNTVBG-UHFFFAOYSA-N
- ほほえんだ: C1(N(C)C)=NC=CC(N2CCN(C3=NC=CC4OC=CC3=4)CC2)=N1
計算された属性
- せいみつぶんしりょう: 324.16985928g/mol
- どういたいしつりょう: 324.16985928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 61.5Ų
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 542.2±60.0 °C(Predicted)
- 酸性度係数(pKa): 8.60±0.10(Predicted)
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-3651-2μmol |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6790-3651-15mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6790-3651-20mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6790-3651-75mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6790-3651-4mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6790-3651-5mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6790-3651-10mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-3651-3mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-3651-40mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6790-3651-5μmol |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine |
2877681-17-7 | 5μmol |
$94.5 | 2023-09-07 |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine 関連文献
-
1. Book reviews
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
4. Book reviews
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
7. Book reviews
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amineに関する追加情報
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine: A Comprehensive Overview
The compound with CAS No 2877681-17-7, known as 4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a pyrimidine ring system, a piperazine moiety, and a furo[3,2-c]pyridine group. The integration of these structural elements contributes to its unique pharmacological properties and potential therapeutic applications.
Recent studies have highlighted the potential of 4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine in the development of novel drug candidates targeting various diseases. For instance, research has demonstrated its ability to modulate key cellular pathways involved in cancer progression, neurodegenerative disorders, and inflammatory conditions. The molecule's ability to interact with specific protein targets makes it a promising lead compound for drug discovery efforts.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the furo[3,2-c]pyridine group is particularly challenging due to its fused ring system and sensitivity to certain reaction conditions. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, have been employed to optimize the production of this compound.
In terms of biological activity, 4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine has shown potent inhibitory effects against several enzymes and receptors implicated in disease states. For example, it has been reported to inhibit the activity of kinases involved in signal transduction pathways critical for cancer cell proliferation and survival. Additionally, its ability to modulate ion channels suggests potential applications in the treatment of neurological disorders such as epilepsy and pain management.
The pharmacokinetic properties of this compound have also been extensively studied. Research indicates that it exhibits favorable absorption and bioavailability profiles, which are essential for its potential use as an orally administered drug. Furthermore, preliminary toxicity studies suggest that it has a relatively low toxicity profile at therapeutic doses, making it a viable candidate for further preclinical development.
From an analytical standpoint, the characterization of CAS No 2877681-17 has been achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided critical insights into the compound's molecular structure and purity, ensuring its suitability for both research and therapeutic applications.
In conclusion, 4-(4-{furo[3,2-c]pyridin-4-yl}piperazin -1 -yl)-N,N-dimethylpyrimidin -2 -amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features, coupled with promising biological activity profiles, position it as a leading candidate for the development of innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various disease areas.
2877681-17-7 (4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine) 関連製品
- 1351631-49-6(2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide)
- 2137506-63-7(3-Furanethanol, tetrahydro-3-hydroxy-α-[[(3-methoxypropyl)amino]methyl]-)
- 383-72-2(Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)
- 1804240-75-2(Ethyl 5-(2-carboxyethyl)-2-methylbenzoate)
- 1251688-45-5(3-phenyl-5-1-(thiophene-2-carbonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 1359956-12-9(PI3K-IN-31)
- 1361820-52-1(Ethyl 2-(aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-6-carboxylate)
- 2172260-81-8(2-cyclopentyl-4,5-dimethylfuran-3-carboxylic acid)
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 2228544-50-9(4-bromo-3-(3-hydroxy-2,2-dimethylpropyl)phenol)




